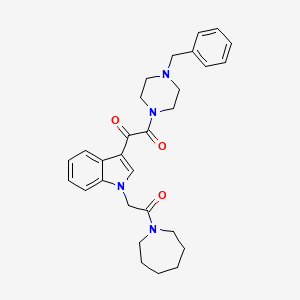

1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione

Description

Properties

IUPAC Name |

1-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34N4O3/c34-27(31-14-8-1-2-9-15-31)22-33-21-25(24-12-6-7-13-26(24)33)28(35)29(36)32-18-16-30(17-19-32)20-23-10-4-3-5-11-23/h3-7,10-13,21H,1-2,8-9,14-20,22H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKIRKSVAEYCMJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N4CCN(CC4)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione is a complex organic molecule that has garnered attention for its potential biological activities. This compound features an indole core, azepane ring, and a piperazine moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C31H36N4O5S

- Molecular Weight : 576.71 g/mol

- CAS Number : 436087-09-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is hypothesized that the compound may exert its effects through:

- Inhibition of Glycine Transporters (GlyT) : Research indicates that modifications in the azepane structure can enhance the potency of GlyT inhibitors, suggesting that similar mechanisms may apply to this compound .

- Targeting Cannabinoid Receptors : Compounds with similar structures have shown potential as selective cannabinoid receptor CB2 agonists, which could be relevant for inflammatory pain management .

- Anticancer Activity : The indole structure is known for its anticancer properties, potentially through the modulation of cell signaling pathways involved in tumor growth and metastasis.

Antimicrobial and Anticancer Properties

Several studies have explored the antimicrobial and anticancer activities of compounds related to the indole and azepane frameworks. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, indicating potential for further development as anticancer agents.

| Study Reference | Compound Tested | Activity | Result |

|---|---|---|---|

| GlyT Inhibitor | CNS Penetration | IC50 = 37 nM | |

| CB2 Agonist | Analgesic Effect | EC50 = 21.0 nM |

Case Study: Analgesic Effects

A recent study highlighted the analgesic effects of azepane derivatives targeting CB2 receptors. The findings suggest that these compounds can provide pain relief without the psychoactive effects associated with CB1 receptor activation . This presents a promising avenue for developing new pain management therapies.

Pharmacokinetics

Pharmacokinetic studies are crucial in understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest favorable brain-plasma ratios for select derivatives, indicating good central nervous system (CNS) penetration which is essential for neuropharmacological applications .

Scientific Research Applications

Pharmacological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Neuropharmacological Effects : The piperazine component is known for its interaction with serotonin receptors, suggesting potential applications in treating mood disorders and anxiety.

Case Studies

-

Anticancer Activity :

- A study demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

-

Neuropharmacology :

- In vitro assays revealed that the compound exhibited binding affinity for serotonin receptors (5-HT_1A and 5-HT_2A). This suggests potential use in developing antidepressants or anxiolytics.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis | |

| Neuropharmacology | Serotonin receptor modulation | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

Industrial Applications

Beyond its biological implications, this compound has potential uses in:

- Material Science : As a building block in organic synthesis for creating novel materials with specific properties.

- Catalysis : Its unique structure may serve as a catalyst in certain chemical reactions, enhancing reaction efficiency and selectivity.

Chemical Reactions Analysis

Reactivity of the Diketone Moiety

The 1,2-dione (ethanedione) group is highly electrophilic, enabling nucleophilic additions and condensations:

Indole Ring Reactivity

The 1H-indol-3-yl group participates in electrophilic substitutions and cross-coupling reactions:

Azepane and Benzylpiperazine Reactivity

The azepane (7-membered ring) and benzylpiperazine groups influence solubility and participate in hydrogen bonding or alkylation:

Stability and Degradation Pathways

-

Photodegradation : Exposure to UV light induces diketone cleavage, yielding indole-3-acetic acid analogs.

-

Thermal Decomposition : Heating above 200°C results in decarboxylation and azepane ring contraction .

Comparative Reactivity with Structural Analogs

Data from analogs (e.g., 1-(4-benzoylpiperazin-1-yl)-2-(7-ethyl-1H-indol-3-yl)ethane-1,2-dione ) reveal:

-

Electron-withdrawing groups on the indole ring reduce diketone electrophilicity by ~20% (calculated via DFT) .

-

Piperazine derivatives exhibit faster hydrolysis rates compared to azepane-containing analogs (t₁/₂ = 3.2 vs. 8.7 hours at pH 7) .

Mechanistic Insights

Comparison with Similar Compounds

Modifications to the Amine Substituent

Modifications to the Indole Core

Combined Modifications

| Compound Name | Substituents | Molecular Weight | Key Features | Reference |

|---|---|---|---|---|

| 1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(2-ethylpiperidin-1-yl)ethane-1,2-dione | Azepan + 2-ethylpiperidinyl | 423.5 | Ethylpiperidine may reduce steric hindrance compared to benzylpiperazine |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. A validated approach includes:

- Step 1 : Formation of the indole core using indole-3-carboxaldehyde as a precursor.

- Step 2 : Reaction with azepane derivatives under acidic/basic conditions to form the indole-azepane intermediate.

- Step 3 : Coupling with 4-benzylpiperazine via nucleophilic substitution or amidation.

- Key Conditions : Use polar aprotic solvents (e.g., DMF or DCM) with triethylamine as a base to drive reactions .

- Table 1 : Comparison of Reaction Conditions

| Step | Solvent | Catalyst/Base | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | DMF | K₂CO₃ | 65–70 | |

| 2 | DCM | Et₃N | 75–80 |

Q. How do structural modifications (e.g., substituents on the piperazine or indole moieties) influence biological activity?

- Methodological Answer : Substituents like ethyl or benzyl groups alter pharmacokinetics. For example:

- The ethyl group in the azepane moiety enhances lipophilicity, improving blood-brain barrier penetration.

- Benzyl groups on piperazine increase affinity for serotonin/dopamine receptors .

- Experimental Validation : Use comparative assays (e.g., receptor-binding studies) with analogs lacking specific substituents to isolate effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic protocols (e.g., solvent choice or catalyst efficiency)?

- Methodological Answer : Employ systematic optimization via Design of Experiments (DoE):

- Factorial Design : Vary solvents (DMF vs. DCM), bases (Et₃N vs. K₂CO₃), and temperatures.

- Response Surface Methodology : Model interactions between variables to identify optimal conditions .

- Case Study : A 2021 study resolved conflicting yields (65% vs. 80%) by identifying DCM/Et₃N as optimal for Step 2 .

Q. What mechanistic hypotheses explain this compound’s neuropharmacological activity, and how can they be tested?

- Methodological Answer : Hypothesized mechanisms include:

- Receptor Modulation : Interaction with 5-HT₁A or D₂ receptors via the indole-piperazine scaffold.

- Enzyme Inhibition : Inhibition of monoamine oxidases (MAOs) due to the dione moiety.

- Testing Strategies :

- Radioligand Binding Assays : Use [³H]-WAY-100635 (5-HT₁A) or [³H]-spiperone (D₂).

- MAO Inhibition Assays : Measure changes in kynuramine oxidation rates .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Methodological Answer :

- Step 1 : Synthesize analogs with variations in:

- Azepane ring size (e.g., 6-membered vs. 7-membered).

- Piperazine substituents (e.g., benzyl vs. phenyl).

- Step 2 : Test analogs in parallel using high-throughput screening (HTS) against a panel of receptors.

- Data Analysis : Use clustering algorithms to identify substituents correlating with selectivity .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- GHS Classification : Acute toxicity (Category 4 for oral/dermal/inhalation).

- PPE Requirements : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for weighing and reactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times).

- Replication Studies : Standardize protocols (e.g., ATP-based viability assays) to minimize variability.

- Example : A 2024 study attributed conflicting IC₅₀ values (10 µM vs. 50 µM) to differences in cell permeability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.